7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidin-4-one core attached to a hydroxylated oxolan ring. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrrolo[2,3-d]pyrimidin-4-one core through cyclization reactions, followed by the attachment of the oxolan ring via glycosylation reactions. Reaction conditions such as temperature, pH, and the use of specific catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl and imino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the imino group can produce an amine derivative.
Scientific Research Applications
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares a similar oxolan ring structure but differs in its core structure.
Guanosine: Another nucleoside with a similar oxolan ring but a different purine base.
Cytidine: Contains a similar oxolan ring but with a different pyrimidine base.
Uniqueness
What sets 7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one apart is its unique combination of the pyrrolo[2,3-d]pyrimidin-4-one core with the hydroxylated oxolan ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study and application in various fields.
Properties
Molecular Formula |
C11H14N4O4 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,5-8,16-17H,3-4H2,(H2,12,14,18)/t5?,6-,7+,8+/m0/s1 |
InChI Key |
UOYHPAOMTCZAER-UNYLCCJPSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3C2=NC(=N)NC3=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3C2=NC(=N)NC3=O)CO)O |
Origin of Product |
United States |
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